methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate
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Description
“Methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 478080-01-2 . It has a molecular weight of 275.33 . The compound is solid in its physical form .
Synthesis Analysis
While specific synthesis methods for “methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate” were not found, a related compound, N-(3-Amino-4-methylphenyl)benzamide, was synthesized using a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 275.33 . The InChI Code for this compound is 1S/C14H13NO3S/c1-9-3-5-10(6-4-9)13(16)15-11-7-8-19-12(11)14(17)18-2/h3-8H,1-2H3,(H,15,16) .Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-(4-methyl-benzoylamino)-biphenyl-3,4’-dicarboxylic acid 3-dimethylamide-4’-hydroxyamide, have been found to target histone deacetylase 8 . Histone deacetylases play a crucial role in the regulation of gene expression.
Pharmacokinetics
Similar compounds have been found to be readily absorbed in humans, metabolized through multiple pathways, and eliminated mostly in feces .
properties
IUPAC Name |
methyl 3-[(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-13-8-10-15(11-9-13)19(22)21-16-12-17(14-6-4-3-5-7-14)25-18(16)20(23)24-2/h3-12H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGQIFXRHDPEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate |
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